molecular formula C9H11BO4 B573053 2-Methoxycarbonyl-3-methylphenylboronic acid CAS No. 1256355-42-6

2-Methoxycarbonyl-3-methylphenylboronic acid

Cat. No.: B573053
CAS No.: 1256355-42-6
M. Wt: 193.993
InChI Key: UPTAZWVTOISYED-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO4. It is a boronic acid derivative that features a methoxycarbonyl group and a methyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycarbonyl-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxycarbonyl-3-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycarbonyl-3-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxycarbonyl-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

(2-methoxycarbonyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTAZWVTOISYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681863
Record name [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-42-6
Record name [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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